molecular formula C18H20FN3O3 B6581946 1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-(2-fluorophenoxy)ethan-1-one CAS No. 1209223-17-5

1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-(2-fluorophenoxy)ethan-1-one

Número de catálogo: B6581946
Número CAS: 1209223-17-5
Peso molecular: 345.4 g/mol
Clave InChI: CJMRWLIMHVZJRH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-(2-fluorophenoxy)ethan-1-one is a heterocyclic compound featuring a piperidine core substituted with a 5-cyclopropyl-1,3,4-oxadiazole ring at the 4-position and a 2-fluorophenoxy ethanone group at the 1-position (SMILES: O=C(N1CCC(CC1)c1nnc(o1)C1CC1)Cc1cccs1) . Its molecular formula is C₁₆H₁₉N₃O₂S, with a molecular weight of 317.406 g/mol . The cyclopropyl substituent on the oxadiazole ring may enhance metabolic stability by reducing susceptibility to oxidative degradation, while the 2-fluorophenoxy group could influence binding interactions in biological targets, such as enzymes or receptors .

Propiedades

IUPAC Name

1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-(2-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3/c19-14-3-1-2-4-15(14)24-11-16(23)22-9-7-13(8-10-22)18-21-20-17(25-18)12-5-6-12/h1-4,12-13H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMRWLIMHVZJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Key Observations :

  • Oxadiazole Substituents: Cyclopropyl (target compound) vs. phenyl or pyridyl groups.
  • Aryloxy Groups: The 2-fluorophenoxy group in the target compound may offer electron-withdrawing effects, enhancing stability compared to non-fluorinated analogs like 3-methylphenyl .
  • Piperidine Modifications : Spirocyclic or methyl-substituted piperidines (e.g., ) could alter conformational flexibility and bioavailability.

Pharmacological Activity

Anticancer Potential

Compounds with 1,3,4-oxadiazole moieties, such as 1-(4-substitutedphenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one derivatives, exhibit anticancer activity by inhibiting kinase pathways .

Antimicrobial Activity

1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethan-1-one (MIC: 30.2–43.2 μg/cm³) demonstrates that oxadiazole-thioether derivatives possess broad-spectrum antimicrobial effects . The target compound’s 2-fluorophenoxy group may enhance membrane penetration, but its activity remains untested .

Enzyme Inhibition

Piperidine-oxadiazole hybrids, such as (R)-2-(4-benzylphenoxy)-1-(2-(4-(pyridin-2-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one, are potent inhibitors of metabolic enzymes (e.g., tankyrases) with IC₅₀ values in the nanomolar range . The target compound’s cyclopropyl group could modulate enzyme binding affinity compared to phenyl or thiazole substituents .

Challenges and Opportunities

  • Metabolic Stability : The cyclopropyl group may improve resistance to CYP450-mediated oxidation compared to phenyl analogs .
  • Bioactivity Gaps: Limited data exist on the target compound’s specific biological activity, necessitating in vitro assays against cancer, microbial, or enzyme targets .
  • Structural Optimization: Substituting the 2-fluorophenoxy group with bulkier aryl moieties (e.g., biphenyl ) could enhance target affinity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.